molecular formula C20H15BrN2O4 B2951485 5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide CAS No. 922082-02-8

5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide

Cat. No.: B2951485
CAS No.: 922082-02-8
M. Wt: 427.254
InChI Key: YXOVKZQPMCQANJ-UHFFFAOYSA-N
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Description

5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines

Mechanism of Action

Target of Action

Similar compounds have been reported to act as selective inhibitors of theDopamine D2 receptor . The Dopamine D2 receptor plays a crucial role in the central nervous system and is associated with several disorders such as schizophrenia, Parkinson’s disease, and drug addiction.

Pharmacokinetics

The compound’s log octanol-water partition coefficient (log kow) is estimated to be 498 , suggesting it is lipophilic and could potentially cross the blood-brain barrier. The compound’s boiling point is estimated to be 592.47°C, and its melting point is estimated to be 255.79°C .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds are selective inhibitors of the Dopamine D2 receptor . This suggests that 5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide may interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways.

Cellular Effects

Given its potential role as a Dopamine D2 receptor inhibitor , it could influence cell function by modulating dopamine signaling pathways

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level by binding to the Dopamine D2 receptor and inhibiting its activity . This could lead to changes in gene expression and cellular signaling pathways.

Metabolic Pathways

It is possible that this compound interacts with enzymes or cofactors involved in dopamine metabolism, given its potential role as a Dopamine D2 receptor inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,f][1,4]oxazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the ethyl group: Alkylation reactions using ethyl halides or ethyl sulfonates can introduce the ethyl group.

    Incorporation of the furan ring: This step may involve a coupling reaction, such as Suzuki-Miyaura coupling, to attach the furan ring to the oxazepine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine derivatives: Compounds with similar core structures but different substituents.

    Furan-containing compounds: Molecules that contain a furan ring and exhibit similar chemical properties.

Uniqueness

The presence of the bromine atom, ethyl group, and furan ring in 5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide makes it unique compared to other similar compounds. These structural features may contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4/c1-2-23-14-5-3-4-6-16(14)26-15-8-7-12(11-13(15)20(23)25)22-19(24)17-9-10-18(21)27-17/h3-11H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOVKZQPMCQANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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